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Compound of Interest

Compound Name: Chloromethyl methyl carbonate

Cat. No.: B127136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for

chloromethyl methyl carbonate (CAS No. 40510-81-4), a key reagent in organic synthesis

and prodrug development. Due to the limited availability of public experimental spectra, this

document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The information herein serves as a valuable

reference for the characterization and quality control of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for chloromethyl methyl
carbonate. This data has been generated using advanced computational algorithms to provide

a reliable approximation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.75 Singlet 2H -O-CH₂-Cl

3.93 Singlet 3H -O-CH₃
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Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

154.5 C=O (Carbonyl)

75.0 -O-CH₂-Cl

56.0 -O-CH₃

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2960 Medium C-H Stretch (Alkyl)

1775 Strong C=O Stretch (Carbonate)

1250 Strong C-O Stretch (Ester)

750 Medium C-Cl Stretch

Mass Spectrometry (MS)
Predicted Mass Spectrum Data (Electron Ionization - EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

124/126 5
[M]⁺ (Molecular Ion, with ³⁵Cl/

³⁷Cl isotopes)

95 100 [M - C₂H₅O]⁺

75 40 [M - OCH₂Cl]⁺

59 80 [CH₃OCO]⁺

49/51 20 [CH₂Cl]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These methods are standard for the analysis of small organic molecules like

chloromethyl methyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: A sample of chloromethyl methyl carbonate (approximately 5-10 mg)

is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: The solution is transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in a 500 MHz NMR spectrometer. ¹H and ¹³C NMR

spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are

averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

sequence is used, and a larger number of scans are typically required due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation: As chloromethyl methyl carbonate is a liquid, a neat spectrum can be

obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) salt plates to form a thin film.
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Instrumentation: The salt plates are mounted in a sample holder and placed in the beam

path of an FTIR spectrometer.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The

sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400

cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction: A dilute solution of chloromethyl methyl carbonate in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as chloromethyl methyl carbonate.
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Caption: Logical workflow for the spectroscopic analysis of chloromethyl methyl carbonate.

To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl Methyl
Carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127136#spectroscopic-data-of-chloromethyl-methyl-
carbonate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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